molecular formula C21H21N3O2S B2376235 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide CAS No. 1007195-28-9

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Cat. No.: B2376235
CAS No.: 1007195-28-9
M. Wt: 379.48
InChI Key: VFYIEOWCAHPWJE-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazol core fused with a dihydrothiophene ring. The structure includes two key substituents: a 2,3-dimethylphenyl group at position 2 of the pyrazole ring and a 4-methylbenzamide moiety at position 3. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., ) suggest relevance in medicinal or materials chemistry due to the tunable nature of the scaffold.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-7-9-16(10-8-13)21(25)22-20-17-11-27(26)12-18(17)23-24(20)19-6-4-5-14(2)15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYIEOWCAHPWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenylhydrazine with thieno[3,4-c]pyrazole-5-carboxylic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can occur under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide exerts its effects involves binding to specific molecular targets. For instance, it may inhibit certain enzymes by interacting with their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a common thieno[3,4-c]pyrazol scaffold with analogs differing in substituent groups. Below is a detailed comparison based on structural variations, molecular properties, and inferred functional implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R1) Benzamide Group (R2) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide (Target) 2,3-dimethylphenyl 4-methylbenzamide C₂₃H₂₂N₃O₂S* ~396.5 ~3.5† 1 4
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 2,3-dimethylphenyl furan-2-carboxamide C₁₈H₁₇N₃O₃S 355.4 2.0 1 5
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-methylphenyl 4-bromobenzamide C₂₀H₁₆BrN₃O₂S 458.3 ~3.8† 1 4
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide 4-fluorophenyl 4-methoxybenzamide C₂₀H₁₇FN₃O₃S 414.4 ~2.8† 1 5

*Estimated based on scaffold and substituents; †Predicted using analogous data.

Key Observations:

Substituent Effects on Hydrophobicity (XLogP3): The target compound (XLogP3 ~3.5) is more hydrophobic than the furan analog (XLogP3 = 2.0 ) due to the nonpolar 4-methyl group on its benzamide. The brominated analog (XLogP3 ~3.8 ) exhibits increased hydrophobicity compared to the target, attributed to the bulky bromine atom. The methoxy-substituted compound (XLogP3 ~2.8 ) is less hydrophobic due to the polar methoxy group.

Hydrogen Bonding and Solubility: The furan-2-carboxamide analog has the highest H-bond acceptors (5 vs. The methoxy group in introduces an additional H-bond acceptor, improving polarity but possibly limiting bioavailability.

Steric and Electronic Effects:

  • The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may restrict rotational freedom or receptor binding compared to para-substituted analogs (e.g., 4-methylphenyl in ).
  • Electron-withdrawing groups (e.g., bromine in ) could stabilize the amide bond, affecting reactivity or metabolic stability.

Crystallographic Implications:

  • Compounds with polar substituents (e.g., methoxy or furan ) may form more robust hydrogen-bonded networks, as described in Etter’s graph set analysis . This could influence crystallization behavior and solid-state stability.

Biological Activity

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core structure, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 425.5 g/mol. It contains functional groups that may influence its biological activity, including a thieno[3,4-c]pyrazole moiety and an amide linkage.

PropertyValue
Molecular FormulaC22H23N3O4SC_{22}H_{23}N_{3}O_{4}S
Molecular Weight425.5 g/mol
Structural FeaturesThieno[3,4-c]pyrazole core

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have demonstrated the ability of related thieno[3,4-c]pyrazole derivatives to inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Lines : A study investigating the cytotoxic effects of thieno[3,4-c]pyrazole derivatives reported IC50 values indicating potent activity against several cancer types:
    • MCF-7 (Breast Cancer) : IC50 = 3.96 μM
    • Caco-2 (Colorectal Cancer) : IC50 = 5.87 μM
      These results highlight the potential of thieno[3,4-c]pyrazole derivatives in targeting cancer cells effectively .
  • Mechanism of Action : The mechanisms by which these compounds exert their effects often involve the induction of apoptosis through pathways involving pro-apoptotic and anti-apoptotic proteins. For example:
    • Increased expression of Bax and decreased expression of Bcl-2 were observed in treated cells, suggesting a shift towards apoptosis .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.

Q & A

Q. What are the established synthetic routes for N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization : Formation of the thieno[3,4-c]pyrazole core via cyclization of precursors like thiophene derivatives and hydrazines under reflux conditions .
  • Substitution : Introduction of the 2,3-dimethylphenyl group through nucleophilic substitution or coupling reactions, often using palladium catalysts .
  • Amidation : Attachment of the 4-methylbenzamide moiety via amide bond formation, employing coupling agents like EDC/HOBt .
  • Characterization : Intermediates are analyzed using NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and MS for molecular weight verification .

Q. How can researchers perform initial biological screening to assess the compound’s bioactivity?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. IC₅₀ values are calculated to quantify potency .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays to identify potential targets .
  • Antimicrobial activity : Use microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify optimal reflux temperature (e.g., 80°C) and solvent (e.g., THF) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For instance, catalyst concentration and reaction time may exhibit non-linear relationships requiring quadratic models .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real-time, enabling dynamic adjustments .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer :
  • Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO with <0.1% v/v) .
  • Orthogonal assays : Validate cytotoxicity results with ATP-based viability assays or apoptosis markers (e.g., Annexin V) to rule out assay-specific artifacts .
  • Structural-activity relationship (SAR) : Compare analogs (e.g., substituent variations on the benzamide group) to isolate structural determinants of activity .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the thieno-pyrazole core may exhibit high electron density, making it prone to oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability. Simulations may reveal hydrolysis risks at the amide bond under acidic conditions .
  • Docking studies : Model interactions with biological targets (e.g., COX-2) to prioritize experimental validation .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance genes .
  • Metabolomics : Profile changes in metabolic pathways (e.g., TCA cycle intermediates) via LC-MS to infer downstream effects .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., variable enzyme inhibition across studies), use kinetic assays (e.g., Km/Vmax comparisons) and co-crystallization to validate binding modes .
  • Stability Testing : Conduct forced degradation studies under UV light, humidity, and pH extremes, monitored by HPLC to identify degradation products .

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